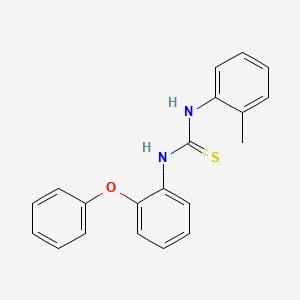
N-(2-methylphenyl)-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(2-phenoxyphenyl)thiourea (also known as MPTU) is a thiourea derivative that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research. In
Mecanismo De Acción
The exact mechanism of action of MPTU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MPTU has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Additionally, MPTU has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, MPTU has been found to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process that is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTU in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting specific enzymes or pathways on various cellular processes. However, one of the limitations of using MPTU is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on MPTU. One area of interest is the development of more efficient synthesis methods for MPTU. Additionally, further studies are needed to fully understand the mechanism of action of MPTU and its effects on various cellular processes. Finally, there is a need for more in vivo studies to determine the efficacy and safety of MPTU as a potential anticancer agent.
Métodos De Síntesis
The synthesis of MPTU involves the reaction of 2-methylphenyl isothiocyanate with 2-phenoxyaniline in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MPTU.
Aplicaciones Científicas De Investigación
MPTU has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MPTU has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-9-5-6-12-17(15)21-20(24)22-18-13-7-8-14-19(18)23-16-10-3-2-4-11-16/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEHPXLPBRJMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)
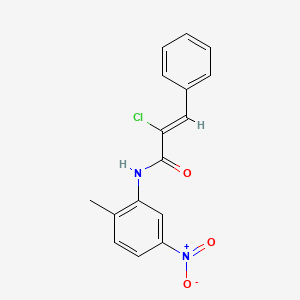
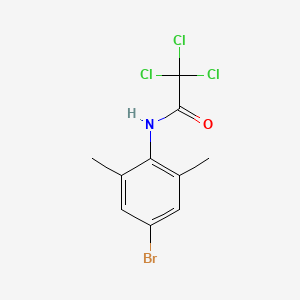
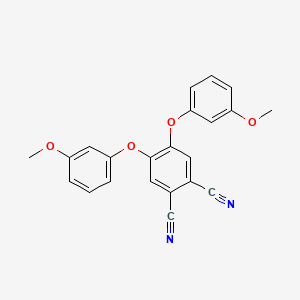
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
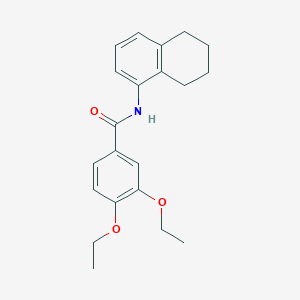
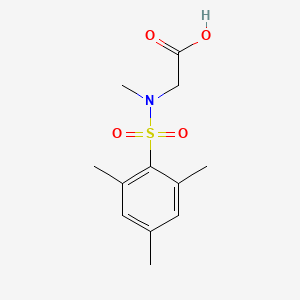
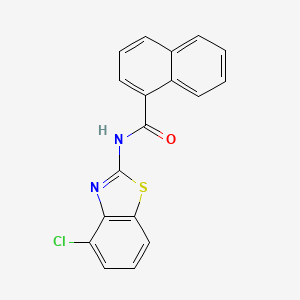
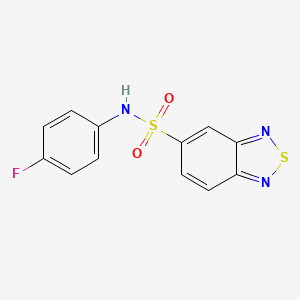
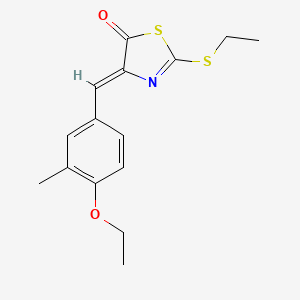
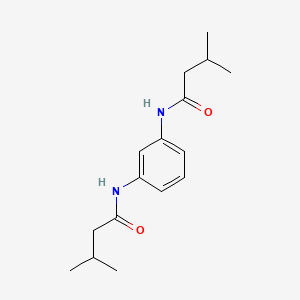
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)